molecular formula C22H18N2O2 B14138170 2,3-Bis(3-Methoxyphenyl)Quinoxaline

2,3-Bis(3-Methoxyphenyl)Quinoxaline

Cat. No.: B14138170
M. Wt: 342.4 g/mol
InChI Key: ITCIMZSMEKXXFM-UHFFFAOYSA-N
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Description

2,3-Bis(3-Methoxyphenyl)Quinoxaline is a nitrogen-containing heterocyclic compound. Quinoxalines are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties . This compound, in particular, has garnered attention for its potential in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(3-Methoxyphenyl)Quinoxaline typically involves the condensation of o-phenylenediamine with 3-methoxybenzil under acidic conditions . The reaction is usually carried out in a solvent like ethanol or acetic acid, and the mixture is refluxed to facilitate the formation of the quinoxaline ring.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(3-Methoxyphenyl)Quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline dioxides, while reduction can produce dihydroquinoxalines .

Scientific Research Applications

2,3-Bis(3-Methoxyphenyl)Quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Bis(3-Methoxyphenyl)Quinoxaline involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or receptors, leading to its biological effects. For instance, quinoxaline derivatives have been shown to inhibit kinase activity, which is crucial in cancer cell proliferation . The compound’s ability to intercalate with DNA also contributes to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

  • 2,3-Bis(4-Methoxyphenyl)Quinoxaline
  • 2,3-Bis(phenylamino)Quinoxaline
  • 2,3-Bis(thienyl)Quinoxaline

Comparison: 2,3-Bis(3-Methoxyphenyl)Quinoxaline is unique due to the presence of methoxy groups at the 3-position of the phenyl rings, which can influence its electronic properties and reactivity. Compared to its analogs, this compound may exhibit different biological activities and chemical behaviors, making it a valuable subject for further research .

Properties

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

IUPAC Name

2,3-bis(3-methoxyphenyl)quinoxaline

InChI

InChI=1S/C22H18N2O2/c1-25-17-9-5-7-15(13-17)21-22(16-8-6-10-18(14-16)26-2)24-20-12-4-3-11-19(20)23-21/h3-14H,1-2H3

InChI Key

ITCIMZSMEKXXFM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3N=C2C4=CC(=CC=C4)OC

Origin of Product

United States

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